Compound Name:
The compound is known as {[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine. This compound features a bromo-substituted phenyl ring, a methoxy group attached through an oxolane (tetrahydrofuran) moiety, and a methylamine functional group.
Source:
This compound can be synthesized through various organic reactions involving starting materials that include bromo-substituted phenols, oxolane derivatives, and methylamines. It may also be found in research settings focusing on synthetic organic chemistry and medicinal chemistry.
Classification:
The compound falls under the category of aryl amines, specifically a substituted phenyl methylamine. It can also be classified as an alkoxyphenyl compound due to the presence of the methoxy group.
Methods:
The synthesis of {[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine can involve several steps:
Technical Details:
Reagents such as potassium carbonate for deprotonation, sodium bromide for bromination, and suitable solvents like dimethylformamide or dichloromethane may be utilized throughout these reactions.
Structure:
The molecular structure includes:
Data:
The molecular formula for this compound can be derived from its components, resulting in a complex structure that may require computational modeling for precise geometrical configurations.
Reactions:
Potential chemical reactions involving this compound include:
Technical Details:
Reaction conditions such as temperature, pressure, and choice of solvent will significantly influence these transformations.
Process:
The mechanism of action for this compound would depend on its application in biological systems or chemical processes. For instance, if it acts as a ligand in pharmacological settings, its interaction with biological targets would involve:
Data:
Quantitative structure-activity relationship (QSAR) studies could provide insights into how structural modifications influence biological activity.
Physical Properties:
Chemical Properties:
Scientific Uses:
This compound could have various applications in:
{[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine (CAS 1291714-64-1) exemplifies strategic molecular design through its integration of three key functional elements: a brominated aryl system, a tetrahydrofuran (oxolane) ether linkage, and a secondary methylamine group. The compound's systematic IUPAC name, 1-[3-bromo-2-((tetrahydrofuran-2-yl)methoxy)phenyl]-N-methylmethanamine, precisely reflects this architecture [1] [2]. With the molecular formula C₁₃H₁₈BrNO₂ and a molecular weight of 300.19 g/mol, its structure features a benzene ring brominated at the meta-position relative to an ortho-positioned tetrahydrofuranylmethoxy group (–OCH₂C₄H₇O). The benzylic methylene group (–CH₂–) connects to a N-methylamine (–NHCH₃), creating a stereoelectronically diverse scaffold [1].
Table 1: Core Structural Identifiers of {[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine
Identifier | Value |
---|---|
CAS Registry Number | 1291714-64-1 |
IUPAC Name | 1-[3-bromo-2-((tetrahydrofuran-2-yl)methoxy)phenyl]-N-methylmethanamine |
Molecular Formula | C₁₃H₁₈BrNO₂ |
Molecular Weight | 300.19 g/mol |
SMILES | CNCC1=C(C(=CC=C1)Br)OCC2CCCO2 |
InChIKey | SDUGUUNNOHJYHX-UHFFFAOYSA-N |
Functional group synergy is evident in three dimensions:
Table 2: Structural Comparison with Related Brominated Amines
Feature | {[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine | 3-[(3-Bromophenyl)methyl]oxolan-3-amine |
---|---|---|
Molecular Formula | C₁₃H₁₈BrNO₂ | C₁₁H₁₄BrNO |
Molecular Weight | 300.19 g/mol | 256.14 g/mol |
Amine Group | Secondary benzylic methylamine | Primary α-tertiary amine |
Oxolane Attachment | Ether linkage via –CH₂O– bridge | Direct attachment to amine nitrogen |
Key Reactive Sites | Aryl bromide, benzylic amine, ether oxygen | Aryl bromide, strained aminotetrahydrofuran |
The emergence of this compound (CAS 1291714-64-1) reflects broader trends in benzylic amine chemistry dating to the mid-20th century. Early synthetic efforts focused on simple N-alkylbenzylamines as bioactive precursors, but limitations in stability and selectivity drove incorporation of heterocyclic and halogenated motifs. The specific CAS registration (~2012–2015) coincides with pharmaceutical industry needs for modular building blocks in kinase inhibitor and CNS drug discovery, where brominated aromatics serve as coupling partners and tertiary amines enhance blood-brain barrier penetration [2] [3].
Synthetically, its preparation likely follows a convergent sequence:
Commercial availability from suppliers like AifChem (95% purity) and EOS Med Chem underscores its role as a specialty intermediate. Vendors explicitly designate it for "scientific research" and "medicinal purpose" applications, avoiding human or veterinary use claims [1] [3]. This positions the compound within modern fragment-based drug design (FBDD) workflows, where its mass <300 Da and multiple functional handles enable rapid scaffold diversification.
This compound’s utility lies in its orthogonal reactivity, enabling parallel derivatization for tailored heterocyclic architectures:
Bromine-Directed Cross-Coupling: The aryl bromide undergoes Pd-catalyzed reactions with boronic acids (Suzuki), stannanes (Stille), or amination reagents (Buchwald-Hartwig) to generate biaryl, styryl, or aminoaryl intermediates. These can undergo intramolecular cyclization via the amine group to form 6-7 membered N-heterocycles like benzazepines or dibenzoxazepines—structures prevalent in bioactive agents [2] [7].
Amine Functionalization: The secondary amine participates in acylation, sulfonylation, or reductive alkylation. For example, condensation with carboxylic acids generates amide conjugates, while aldehydes produce tertiary amines. This facilitates side-chain diversification for structure-activity relationship (SAR) studies without disrupting the bromine or ether motifs [2].
Ether Cleavage/Modification: Under acidic conditions (e.g., BBr₃), the tetrahydrofuranylmethoxy group can be cleaved to reveal a phenolic hydroxyl. This site allows O-alkylation or arylation to install alternative solubilizing groups or pharmacophores [2].
Table 3: Reactivity Applications in Heterocyclic Scaffold Design
Functional Group | Reaction Class | Product Scaffold | Design Application |
---|---|---|---|
Aryl bromide | Suzuki coupling | Biaryl systems | Kinase inhibitor cores |
Benzylic amine | Reductive alkylation | Tertiary amines | Blood-brain barrier penetration modulators |
Benzylic amine | Acylation | Amides | Protease-targeting motifs |
Tetrahydrofuran ether | Acidic deprotection | Phenolic intermediates | Polypharmacology via O-refunctionalization |
The tetrahydrofuran ring’s conformational flexibility further aids in pre-organizing molecular topology for target binding. For example, intramolecular hydrogen bonding between the amine and ether oxygen can stabilize bioactive conformations—a strategy exploited in GABA analogues and serotonin reuptake inhibitors [2] [6]. As hybrid molecules gain prominence in multifunctional drug design, this compound’s synergy of aryl halide, heterocyclic ether, and amine vectors ensures ongoing relevance in synthetic methodology and medicinal chemistry.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7